molecular formula C10H13NO2 B13045976 6-(Cyclobutylmethoxy)pyridin-3-OL

6-(Cyclobutylmethoxy)pyridin-3-OL

Cat. No.: B13045976
M. Wt: 179.22 g/mol
InChI Key: GSYLMNPNOPWMTO-UHFFFAOYSA-N
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Description

6-(Cyclobutylmethoxy)pyridin-3-OL is a chemical compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . This compound is characterized by a pyridine ring substituted with a cyclobutylmethoxy group at the 6-position and a hydroxyl group at the 3-position. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclobutylmethoxy)pyridin-3-OL can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction or other efficient synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclobutylmethoxy)pyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-(Cyclobutylmethoxy)pyridin-3-one.

    Reduction: Formation of 6-(Cyclobutylmethoxy)piperidin-3-OL.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-(Cyclobutylmethoxy)pyridin-3-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Cyclobutylmethoxy)pyridin-3-OL involves its interaction with specific molecular targets and pathways. For example, compounds containing pyridine scaffolds have been shown to inhibit enzymes such as topoisomerase IIα, which is involved in DNA replication and repair . This inhibition can lead to anticancer effects by preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Cyclopropylmethoxy)pyridin-3-OL
  • 6-(Cyclopentylmethoxy)pyridin-3-OL
  • 6-(Cyclohexylmethoxy)pyridin-3-OL

Uniqueness

6-(Cyclobutylmethoxy)pyridin-3-OL is unique due to its specific cyclobutylmethoxy substitution, which imparts distinct chemical and biological properties compared to its analogs. The cyclobutyl group can influence the compound’s steric and electronic characteristics, potentially leading to different reactivity and biological activity profiles.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

6-(cyclobutylmethoxy)pyridin-3-ol

InChI

InChI=1S/C10H13NO2/c12-9-4-5-10(11-6-9)13-7-8-2-1-3-8/h4-6,8,12H,1-3,7H2

InChI Key

GSYLMNPNOPWMTO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=NC=C(C=C2)O

Origin of Product

United States

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